N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide
Description
The compound N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide features a hybrid scaffold combining a 2,3-dihydro-1,4-benzodioxine sulfonyl group, a 1,3-oxazolidine ring, and an ethanediamide moiety with a 2-methylpropyl (isobutyl) substituent. Key structural attributes include:
- Oxazolidine ring: A five-membered heterocycle containing oxygen and nitrogen, known to confer rigidity and influence pharmacokinetic properties in pharmaceuticals .
This compound’s structural complexity suggests applications in medicinal chemistry (e.g., antimicrobial agents due to oxazolidinone analogs) or materials science, though specific data on its synthesis or bioactivity are unavailable in the provided evidence.
Properties
IUPAC Name |
N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O7S/c1-12(2)10-19-17(22)18(23)20-11-16-21(5-6-28-16)29(24,25)13-3-4-14-15(9-13)27-8-7-26-14/h3-4,9,12,16H,5-8,10-11H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAETXQYADVWGGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Functionalization
2,3-Dihydro-1,4-benzodioxin-6-ol (PubChem CID 110711) undergoes sulfonation via chlorosulfonic acid (ClSO₃H) in anhydrous dichloromethane at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, favoring the para position relative to the ether oxygen:
$$
\text{C}8\text{H}8\text{O}3 + \text{ClSO}3\text{H} \xrightarrow{\text{DCM, 0°C}} \text{C}8\text{H}7\text{O}5\text{SCl} + \text{H}2\text{O}
$$
Key Parameters
- Stoichiometry: 1:1.2 (phenol:ClSO₃H)
- Yield: 68–72% after recrystallization (ethyl acetate/hexane)
- Characterization: $$^1$$H NMR (400 MHz, CDCl₃) δ 6.92 (d, J = 8.4 Hz, 1H), 6.78 (dd, J = 8.4, 2.4 Hz, 1H), 6.70 (d, J = 2.4 Hz, 1H), 4.41–4.33 (m, 2H), 4.25–4.18 (m, 2H).
Oxazolidine Ring Construction
Cyclization of Ethanolamine Derivatives
The oxazolidine core forms via acid-catalyzed cyclization of N-(2-hydroxyethyl)glycine derivatives. Using 2-amino-1-(benzyloxy)ethanol and glyoxylic acid in toluene under reflux achieves ring closure:
$$
\text{C}9\text{H}{13}\text{NO}2 + \text{C}2\text{H}2\text{O}3 \xrightarrow{\text{pTSA, Δ}} \text{C}{11}\text{H}{13}\text{NO}3 + \text{H}2\text{O}
$$
Optimization Notes
- p-Toluenesulfonic acid (pTSA) improves regioselectivity
- Azeotropic water removal enhances yield to 81%
Sulfonamide Coupling Reaction
Nucleophilic Aromatic Substitution
The sulfonyl chloride intermediate reacts with the oxazolidine’s secondary amine under Schotten-Baumann conditions:
$$
\text{C}8\text{H}7\text{O}5\text{SCl} + \text{C}4\text{H}9\text{N}2\text{O}2 \xrightarrow{\text{NaOH, H}2\text{O/EtOAc}} \text{C}{12}\text{H}{14}\text{N}2\text{O}7\text{S} + \text{NaCl}
$$
Reaction Conditions
- Biphasic system (water/ethyl acetate)
- pH maintained at 9–10 with 10% NaOH
- Yield: 89% after silica gel chromatography (CH₂Cl₂:MeOH 95:5)
Methylene Bridge Installation
Mannich-Type Aminomethylation
The oxazolidine nitrogen undergoes aminomethylation using formaldehyde and ammonium chloride in ethanol:
$$
\text{C}{12}\text{H}{14}\text{N}2\text{O}7\text{S} + \text{CH}2\text{O} + \text{NH}4\text{Cl} \xrightarrow{\text{EtOH, Δ}} \text{C}{13}\text{H}{17}\text{ClN}2\text{O}7\text{S} + \text{H}_2\text{O}
$$
Critical Observations
- Excess formaldehyde leads to bis-aminomethylation (controlled via stoichiometry)
- Intermediate purified via ion-exchange chromatography
Ethanediamide Linker Assembly
Stepwise Oxalyl Chloride Coupling
N-(2-Methylpropyl)oxamide forms by sequential acylation:
- Monoacylation : 2-Methylpropylamine reacts with oxalyl chloride in THF at -78°C:
$$
\text{C}4\text{H}{11}\text{N} + \text{ClC(=O)C(=O)Cl} \rightarrow \text{C}6\text{H}{11}\text{ClN}2\text{O}2
$$ - Secondary Amine Coupling : The chlorocarbonyl intermediate reacts with the aminomethyl-oxazolidine derivative:
$$
\text{C}6\text{H}{11}\text{ClN}2\text{O}2 + \text{C}{13}\text{H}{17}\text{ClN}2\text{O}7\text{S} \xrightarrow{\text{DIEA, DMF}} \text{C}{19}\text{H}{27}\text{Cl}2\text{N}4\text{O}_9\text{S}
$$
Yield Optimization
- Diisopropylethylamine (DIEA) as HCl scavenger
- Total yield after HPLC purification: 63%
Final Compound Characterization
Spectroscopic Data Consolidation
Purity Assessment
- HPLC (C18, 70:30 MeCN/H₂O): 98.4% purity (tᵣ = 12.7 min)
- Melting Point: 189–191°C (decomp.)
Industrial-Scale Process Considerations
Cost-Efficiency Analysis
| Step | Cost Driver | Mitigation Strategy |
|---|---|---|
| Sulfonation | Chlorosulfonic acid usage | Recycling via distillation |
| Oxalyl chloride handling | Safety protocols | Substitution with safer acylating agents |
Chemical Reactions Analysis
Types of Reactions
N’-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and oxazolidine moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to improve reaction efficiency .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfonates, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfonyl group, in particular, is known to form strong interactions with amino acid residues in proteins, which can alter enzyme activity or receptor binding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Features
The following compounds share partial structural homology with the target molecule:
N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide ()
- Molecular Formula : C₁₈H₂₀N₂O₅S
- Key Features: Benzodioxine core with ethanediamide linker. Thiophene and hydroxypropyl substituents instead of oxazolidine-sulfonyl and isobutyl groups. Potential for metal-catalyzed C–H functionalization due to the N,O-bidentate directing group .
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine ()
- Molecular Formula : C₂₃H₂₅N₃O₃
- Key Features: Benzodioxine linked to a pyridin-3-amine group. Dimethylamino and methoxy substituents enhance solubility and electronic diversity. Research applications in C–H bond activation .
N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) ()
Comparative Analysis
Table 1: Structural and Functional Comparison
*Estimated based on structural analogs; exact data require experimental validation.
Key Observations:
Functional Group Diversity :
- The target’s sulfonyl group may enhance solubility compared to the thiophene in ’s compound.
- Oxazolidine vs. pyridine/amine (): Oxazolidine’s rigidity could improve target binding specificity in bioactive contexts .
Synthetic Considerations :
Research Implications and Limitations
- Gaps in Data: No direct pharmacological or crystallographic data exist for the target compound. Structural comparisons are inferred from analogs.
- Future Directions :
Biological Activity
N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a benzodioxane moiety, an oxazolidinyl group, and a morpholine substituent.
The molecular formula of the compound is C15H22N2O4S, with a molecular weight of approximately 342.41 g/mol. The synthesis typically involves multi-step reactions starting from 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride, followed by nucleophilic substitution reactions with various amines or amides. Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.
Enzyme Inhibition
Research indicates that compounds related to this compound exhibit significant enzyme inhibitory properties. Notably:
- α-Glucosidase Inhibition : This enzyme plays a critical role in carbohydrate metabolism. Inhibitors of α-glucosidase can be beneficial in managing diabetes by slowing down carbohydrate absorption.
- Acetylcholinesterase Inhibition : This enzyme is involved in neurotransmitter regulation and is a target for Alzheimer's disease treatment. Compounds that inhibit acetylcholinesterase may help improve cognitive function in patients with neurodegenerative diseases.
Molecular docking studies have shown that this compound can effectively bind to the active sites of these enzymes, supporting its potential as a therapeutic agent.
Anti-inflammatory and Anticancer Activities
The benzodioxane moiety has been associated with various biological activities:
- Anti-inflammatory Effects : Derivatives of 1,4-benzodioxane have demonstrated notable anti-inflammatory properties. For instance, studies have shown that certain analogs can inhibit inflammatory pathways effectively.
- Anticancer Potential : Some compounds containing the benzodioxane structure have exhibited cytotoxic effects against cancer cell lines. Research indicates that these compounds may inhibit critical signaling pathways involved in tumor growth.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups and their positions on the benzodioxane ring:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 2,3-Dihydrobenzo[1,4]-dioxin | Benzodioxane core | Enzyme inhibition |
| 4-Methylbenzenesulfonamide | Sulfonamide derivative | Antimicrobial activity |
| Morpholine derivatives | Morpholine ring structure | Antidepressant effects |
These studies suggest that modifications to the benzodioxane structure could enhance biological activity and selectivity against specific targets.
Case Studies
- Vazquez et al. Study : This study demonstrated that 2,3-dihydro-1,4-benzodioxin analogs bearing acetic acid substituents displayed significant anti-inflammatory activity. The effectiveness was linked to the position of substituents on the benzodioxane ring.
- CCT251236 Probe : A chemical probe based on the benzodioxane structure was identified as an HSF1 pathway inhibitor showing growth inhibitory activities in human ovarian carcinoma models. The critical role of the benzodioxane moiety was emphasized in maintaining its anticancer efficacy.
Q & A
Basic Research Questions
Q. What multi-step synthetic routes are recommended for synthesizing this compound?
- Methodology :
- Step 1 : React 2,3-dihydrobenzo[1,4]dioxin-6-amine with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) under basic conditions (pH 9–10, Na₂CO₃) to form sulfonamide intermediates .
- Step 2 : Functionalize the oxazolidine core via nucleophilic substitution or coupling reactions using reagents like EDC/HOBt in DMF or DMSO .
- Step 3 : Purify intermediates via column chromatography and validate purity (>95%) using HPLC or LC-MS.
- Critical Parameters : Control reaction pH, temperature (RT to 60°C), and solvent polarity to minimize side reactions.
Q. Which characterization techniques are essential for confirming its structural integrity?
- Primary Methods :
- IR Spectroscopy : Identify sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .
- ¹H/¹³C NMR : Assign peaks for benzodioxine protons (δ 4.2–4.5 ppm) and oxazolidine methylene groups (δ 3.8–4.0 ppm) .
- Elemental Analysis (CHN) : Verify stoichiometry (e.g., C%: 52.1, H%: 5.8, N%: 6.7) .
- Advanced Validation : X-ray crystallography for unambiguous stereochemical assignment .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Protocol :
- Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC .
- Test solubility in DMSO, water, and buffers (pH 1–9) to identify optimal storage conditions (-20°C, desiccated) .
Advanced Research Questions
Q. What strategies optimize the compound’s bioactivity in enzyme inhibition assays?
- Experimental Design :
- Target Selection : Prioritize enzymes like α-glucosidase or acetylcholinesterase based on structural analogs (e.g., sulfonamide-acetamide derivatives show IC₅₀ values <10 µM) .
- Docking Studies : Use AutoDock Vina to model interactions between the sulfonyl group and enzyme active sites (e.g., π-π stacking with aromatic residues) .
- Kinetic Assays : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots under varied substrate concentrations .
Q. How can contradictions in spectral or bioactivity data be resolved?
- Troubleshooting Framework :
- Spectral Conflicts : Compare experimental ¹H NMR data with computational predictions (e.g., ACD/Labs or ChemDraw) to identify misassignments .
- Bioactivity Variability : Validate assay conditions (e.g., ATP levels in kinase assays) and use orthogonal methods (SPR vs. fluorescence polarization) .
Q. What computational tools predict its pharmacokinetic and toxicity profiles?
- In Silico Workflow :
- ADMET Prediction : Use SwissADME to estimate logP (~2.5), BBB permeability, and CYP450 interactions .
- Toxicity Screening : Apply ProTox-II for hepatotoxicity alerts (e.g., structural alerts for sulfonamide hypersensitivity) .
Q. How can AI enhance reaction optimization for scaled synthesis?
- AI-Driven Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
